4-Bromophthalaldehyde

Übersicht

Beschreibung

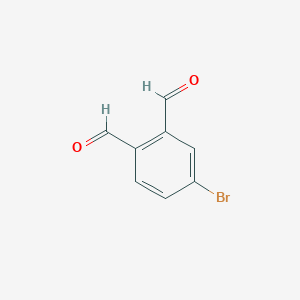

4-Bromophthalaldehyde is an organic compound with the molecular formula C8H5BrO2. It is a derivative of phthalaldehyde, where one of the hydrogen atoms on the benzene ring is replaced by a bromine atom. This compound is known for its applications in various chemical reactions and research fields due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Bromophthalaldehyde can be synthesized through several methods. One common method involves the bromination of phthalaldehyde. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromophthalaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-bromophthalic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 4-bromobenzyl alcohol using reducing agents such as sodium borohydride.

Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: 4-Bromophthalic acid.

Reduction: 4-Bromobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

4-Bromophthalaldehyde is widely utilized as a building block in the synthesis of heterocyclic compounds and complex organic molecules. Its reactivity stems from the presence of both aldehyde and bromine functional groups, which facilitate a variety of chemical reactions. This compound can participate in nucleophilic substitutions and condensation reactions, making it valuable for creating diverse derivatives with tailored properties.

Comparison with Similar Compounds

| Compound Name | Functional Groups | Unique Properties |

|---|---|---|

| 4-Bromo-5-hydroxy-phthalaldehyde | Bromine, Hydroxyl | Enhanced solubility in polar solvents |

| 4-Bromo-5-nitrophthalaldehyde | Bromine, Nitro | Different reactivity profile due to nitro group |

| 4-Chloro-5-hydroxy-phthalaldehyde | Chlorine, Hydroxyl | Variability in reactivity compared to bromine |

Biological Applications

Reagent in Protein Analysis

In biological research, this compound serves as a reagent for analyzing amino acids and proteins. It is particularly useful in fluorescence-based assays, where it can react with amines to form fluorescent derivatives. This property enables sensitive detection and quantification of biomolecules in various biological samples.

Case Study: Fluorescence Assay Development

A study demonstrated the use of this compound in developing a fluorescence assay for amino acid detection. The assay showed high sensitivity and specificity, allowing researchers to quantify amino acids in complex biological matrices effectively.

Medical Applications

Potential Pharmaceutical Precursor

Research is ongoing to explore the potential of this compound as a precursor for pharmaceutical compounds with therapeutic properties. Its ability to form various derivatives could lead to the development of new drugs targeting specific diseases.

Germicidal Properties

this compound exhibits germicidal activity similar to other aldehydes like formaldehyde and glutaraldehyde but with fewer undesirable properties such as odor and carcinogenicity. It has been investigated for use in disinfection protocols, particularly in healthcare settings where sterilization of medical instruments is critical.

Industrial Applications

Specialty Chemicals Production

In the chemical industry, this compound is utilized in producing specialty chemicals and materials with specific functional properties. Its versatility allows it to be incorporated into formulations that require unique reactivity or stability characteristics.

Wirkmechanismus

The mechanism of action of 4-Bromophthalaldehyde involves its reactivity due to the presence of both the aldehyde and bromine functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These properties make it a versatile intermediate in various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

4-Bromobenzaldehyde: Similar structure but lacks the second aldehyde group.

4-Chlorophthalaldehyde: Chlorine atom instead of bromine, leading to different reactivity.

Phthalaldehyde: Parent compound without any halogen substitution.

Uniqueness: 4-Bromophthalaldehyde is unique due to the presence of both the bromine atom and the aldehyde groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Biologische Aktivität

4-Bromophthalaldehyde (4-BPA) is a derivative of phthalaldehyde, which has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This compound is characterized by the presence of a bromine atom at the 4-position of the phthalaldehyde structure, which influences its chemical reactivity and biological efficacy.

This compound is a dialdehyde with the chemical formula C₈H₅BrO₂. Its structure can be represented as follows:

The presence of the bromine atom enhances its electrophilic character, making it a suitable candidate for various chemical reactions, including those that confer biological activity.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that it can effectively kill a variety of microorganisms, including bacteria and fungi. The germicidal properties are attributed to its ability to form cross-links with proteins, leading to cell death.

Table 1: Germicidal Activity of this compound

| Concentration (w/v%) | Log Reduction (5 min exposure) |

|---|---|

| 0.1 | 5.0 |

| 0.2 | 5.9 |

| 0.5 | 6.5 |

The data shows that even at low concentrations, this compound can achieve substantial reductions in microbial viability within a short exposure time .

Sensitization and Allergic Reactions

While this compound is effective as a disinfectant, it has also been associated with sensitization reactions in some individuals. A study highlighted that exposure to phthalaldehyde compounds could lead to immunological responses characterized by increased IgE production and lymphocyte proliferation in sensitized individuals .

Case Study: Allergic Reactions

A notable case involved healthcare workers exposed to ortho-phthalaldehyde (OPA), which is structurally similar to this compound. Reports indicated respiratory issues and allergic reactions following repeated exposure, suggesting that caution should be exercised when using these compounds in clinical settings .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with cellular macromolecules. The aldehyde groups can react with amino acids in proteins, leading to modifications that disrupt normal cellular functions.

Cytotoxic Effects

Research has shown that derivatives of phthalaldehyde, including 4-BPA, can induce cytotoxicity in various cell lines. The cytotoxic effects are often measured using assays that assess cell viability post-treatment.

Table 2: Cytotoxicity of this compound on Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

Eigenschaften

IUPAC Name |

4-bromophthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHBLBWMMQBLFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80532238 | |

| Record name | 4-Bromobenzene-1,2-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80532238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13209-32-0 | |

| Record name | 4-Bromobenzene-1,2-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80532238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.